2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide
Overview
Description
2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O4. It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, along with an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the acylation of 4-methoxy-2-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The mixture is stirred at room temperature, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with optimization for industrial conditions. This includes controlling the temperature, reaction time, and purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of 2-chloro-N-(4-methoxy-2-aminophenyl)acetamide.
Hydrolysis: Formation of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetic acid.
Scientific Research Applications
2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which can influence its reactivity and applications.
N-(4-methoxy-2-nitrophenyl)acetamide:
Uniqueness
2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Biological Activity
2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and implications for drug development.
Synthesis
The synthesis of this compound typically involves the acylation of 4-methoxy-2-nitroaniline with chloroacetyl chloride. The reaction is generally performed in the presence of a base such as sodium carbonate in a solvent like toluene:
-
Reagents :
- 4-methoxy-2-nitroaniline
- Chloroacetyl chloride
- Sodium carbonate (base)
- Toluene (solvent)
-
Procedure :
- Mix the reagents and stir at room temperature.
- Filter and dry the resulting product.
This method allows for the production of the compound with high yield and purity, suitable for further biological studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 15 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has also indicated potential anticancer properties. The mechanism involves the compound's ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell signaling pathways. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The chloro group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles in proteins or enzymes, potentially inhibiting their activity.
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to reactive intermediates that interact with cellular components.
- Oxidative Stress Induction : The compound may induce oxidative stress by generating ROS, which can damage cellular structures and promote apoptosis in cancer cells .
Case Studies
A notable study investigated the effects of this compound on Staphylococcus aureus, where it demonstrated significant antibacterial activity compared to standard antibiotics. The study also evaluated its cytotoxicity on human cell lines, revealing low toxicity levels, thus indicating a favorable therapeutic index .
Properties
IUPAC Name |
2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c1-16-6-2-3-7(11-9(13)5-10)8(4-6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOZGZTQMIRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394522 | |
Record name | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3223-77-6 | |
Record name | 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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